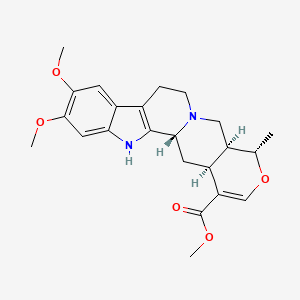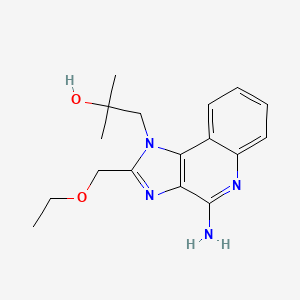
Rhodamine 6G
Overview
Description
Rhodamine 6G is a highly fluorescent dye belonging to the rhodamine family. It is commonly used as a tracer dye in water to determine the rate and direction of flow and transport. Rhodamine dyes fluoresce and can be detected easily and inexpensively with instruments called fluorometers . This compound is also used extensively in biotechnology applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and enzyme-linked immunosorbent assay (ELISA) .
Preparation Methods
Rhodamine 6G can be synthesized through various methods. One common synthetic route involves the condensation of 3-diethylaminophenol with phthalic anhydride in the presence of zinc chloride, followed by the reaction with ethyl iodide to form the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Rhodamine 6G undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: this compound can be reduced under specific conditions, although this is less common compared to oxidation reactions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include UV light for photocatalytic degradation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rhodamine 6G has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Rhodamine 6G involves its ability to fluoresce when excited by light of a specific wavelength. This fluorescence is due to the molecule’s electronic structure, which allows it to absorb light and then emit it at a different wavelength . This compound targets various molecular pathways depending on its application. For example, in biological systems, it can be used to visualize mitochondrial morphology by specifically accumulating in mitochondria .
Comparison with Similar Compounds
Rhodamine 6G is often compared with other rhodamine dyes such as Rhodamine B and Rhodamine 110. While all these dyes share similar fluorescence properties, this compound is unique due to its high quantum yield and photostability . This makes it particularly suitable for applications requiring long-term fluorescence detection. Other similar compounds include:
Rhodamine B: Used in similar applications but has a lower quantum yield compared to this compound.
Rhodamine 110: Known for its use in pH-sensitive probes but does not exhibit pH-dependent fluorescence like this compound.
This compound’s unique properties make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
989-38-8 |
|---|---|
Molecular Formula |
C28H31ClN2O3 |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride |
InChI |
InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H |
InChI Key |
VYXSBFYARXAAKO-UHFFFAOYSA-N |
SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-] |
Isomeric SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(/C(=[NH+]\CC)/C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-] |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
989-38-8 |
physical_description |
C.i. basic red 1 appears as bright bluish-pink crystals or reddish purple powder. (NTP, 1992) Bright blue to pink crystals or red-purple powder that are insoluble in water; [CAMEO] |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
13161-28-9 (perchlorate) 63022-06-0 (molbdosilicate) 63022-07-1 (molybdophosphate) 63022-08-2 (tungstophosphate) 65366-87-2 (molybdate) |
shelf_life |
VOLATILIZES @ LESS THAN 200 °C |
solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992) SOL IN WATER & ETHANOL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
asic red 1 rhodamine 6G rhodamine 6G molbdosilicate rhodamine 6G molybdate rhodamine 6G molybdophosphate rhodamine 6G perchlorate rhodamine 6G tungstophosphate rhodamine 6GO rhodamine 6GP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















